molecular formula C16H19N3O4S B2928468 3-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine CAS No. 1797536-42-5

3-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine

Cat. No. B2928468
CAS RN: 1797536-42-5
M. Wt: 349.41
InChI Key: DZGDAUWKLFOAPD-UHFFFAOYSA-N
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Description

The compound “3-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine” is a complex organic molecule that contains a pyridazine ring, a piperidine ring, and a methoxyphenyl group . These types of compounds are often used in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as 1H and 13C NMR spectroscopy . These techniques can provide information about the types of atoms in the molecule and their connectivity.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its specific functional groups. Piperidine derivatives are often involved in reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using techniques such as NMR spectroscopy and mass spectrometry . These techniques can provide information about the compound’s molecular weight, solubility, and stability.

Scientific Research Applications

Antiviral Research

Compounds similar to “3-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine” have been studied for their potential antiviral properties, particularly against RNA viruses like SARS-CoV-2 . Research in this field could explore the efficacy of this compound as an inhibitor of viral replication enzymes such as RNA-dependent RNA polymerase (RdRp).

Cancer Therapeutics

Piperidine derivatives have been investigated as inhibitors of clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are relevant in cancer treatment . This compound could be studied for its potential as a dual inhibitor in cancer therapy, especially in cases resistant to other treatments.

Cardiovascular Medication

The structural similarity of “3-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine” to other piperidine derivatives suggests potential applications in cardiovascular medicine. For instance, it could be explored as a precursor or an active pharmaceutical ingredient in drugs like urapidil .

Synthetic Chemistry

The compound could serve as a key intermediate in synthetic chemistry for the production of various bioactive molecules with potential therapeutic applications .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Piperidine derivatives are present in more than twenty classes of pharmaceuticals and have a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and biological activity. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Piperidine derivatives are an active area of research in the pharmaceutical industry, and new methods for their synthesis and functionalization are continually being developed .

properties

IUPAC Name

3-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-22-14-5-2-3-6-15(14)24(20,21)19-11-8-13(9-12-19)23-16-7-4-10-17-18-16/h2-7,10,13H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGDAUWKLFOAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)OC3=NN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine

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